Cas no 866043-29-0 (1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea)

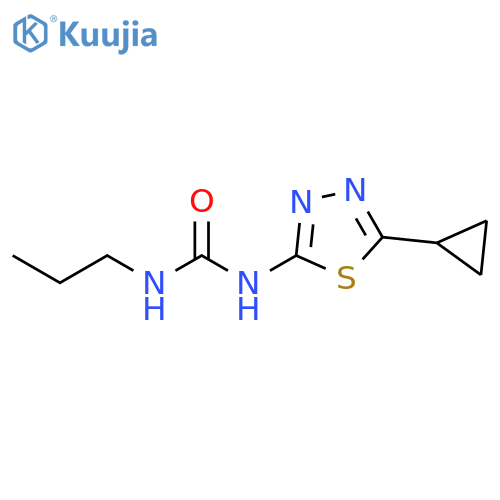

866043-29-0 structure

商品名:1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea

CAS番号:866043-29-0

MF:C9H14N4OS

メガワット:226.298659801483

MDL:MFCD05670676

CID:5232716

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea 化学的及び物理的性質

名前と識別子

-

- 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea

-

- MDL: MFCD05670676

- インチ: 1S/C9H14N4OS/c1-2-5-10-8(14)11-9-13-12-7(15-9)6-3-4-6/h6H,2-5H2,1H3,(H2,10,11,13,14)

- InChIKey: YFOQHUQZHHVXHG-UHFFFAOYSA-N

- ほほえんだ: N(C1=NN=C(C2CC2)S1)C(NCCC)=O

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659646-5mg |

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea |

866043-29-0 | 98% | 5mg |

¥661.00 | 2024-04-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00903402-1g |

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea |

866043-29-0 | 90% | 1g |

¥2401.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659646-2mg |

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea |

866043-29-0 | 98% | 2mg |

¥536.00 | 2024-04-27 | |

| abcr | AB301716-100 mg |

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-N'-propylurea; . |

866043-29-0 | 100 mg |

€221.50 | 2023-07-20 | ||

| Ambeed | A959648-1g |

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea |

866043-29-0 | 90% | 1g |

$350.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659646-1mg |

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea |

866043-29-0 | 98% | 1mg |

¥464.00 | 2024-04-27 | |

| abcr | AB301716-100mg |

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-N'-propylurea; . |

866043-29-0 | 100mg |

€221.50 | 2024-06-09 |

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

866043-29-0 (1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:866043-29-0)1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea

清らかである:99%

はかる:1g

価格 ($):315.0